ROX azide, 5-isomer

Fluorescence Spectroscopy Bioconjugation Click Chemistry

Mixed-isomer rhodamine reagents introduce batch variability and peak splitting in labeled oligonucleotide conjugates. ROX azide, 5-isomer (CAS 2628213-67-0) resolves this as a defined single-isomer click chemistry probe. • Φ=1.0 quantum yield-10× brighter than TAMRA azide for low-copy target detection • Uniform electrophoretic mobility eliminates CE peak splitting and data ambiguity • 60.9 FRET quenching capacity vs. 14.5 (TAMRA) for superior molecular beacon dynamic range ≥95% purity by NMR/HPLC-MS. Dark crimson powder. Stable 24 months at -20°C.

Molecular Formula C36H36N6O4
Molecular Weight 616.7 g/mol
Cat. No. B13723672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROX azide, 5-isomer
Molecular FormulaC36H36N6O4
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCN=[N+]=[N-])C(=O)[O-])CCC7
InChIInChI=1S/C36H36N6O4/c37-40-39-13-5-12-38-35(43)23-10-11-24(27(20-23)36(44)45)30-28-18-21-6-1-14-41-16-3-8-25(31(21)41)33(28)46-34-26-9-4-17-42-15-2-7-22(32(26)42)19-29(30)34/h10-11,18-20H,1-9,12-17H2,(H-,38,43,44,45)
InChIKeyGJVOWDZTKGQEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ROX Azide, 5-Isomer: The High-Quantum-Yield Rhodamine Click Reagent for Demanding Multiplex Fluorescence and SPAAC Kinetics


ROX azide, 5-isomer (CAS 2628213-67-0) is a single-isomer, alkyne-reactive derivative of the Rhodamine X (Rhodamine 101) fluorophore [1]. This compound is specifically designed for copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry labeling of biomolecules, including proteins, oligonucleotides, and small-molecule probes [2]. It is characterized as a dark crimson powder, soluble in polar organic solvents such as DMF and DMSO, with a molecular weight of 616.71 Da [1]. The pure 5-isomer is preferred in applications where batch-to-batch reproducibility and defined conjugate orientation are critical, as the positional isomerism can significantly impact the biological properties of the resulting conjugates .

Why ROX Azide, 5-Isomer Is Not Interchangeable with 6-ROX Azide, TAMRA Azide, or Other Red-Emitting Click Dyes


Despite belonging to the same xanthene dye family, red-emitting rhodamine click reagents such as ROX azide, 5-isomer exhibit critical differences in quantum yield, spectral overlap, FRET efficiency, and even SPAAC reaction kinetics compared to their closest analogs like 6-ROX azide, TAMRA azide, or Texas Red . Substituting the 5-isomer with the 6-isomer introduces a positional change in the linker arm that can alter the conformation and biological activity of the conjugate, leading to unexpected variability in fluorescence polarization assays or nucleic acid hybridization . Furthermore, the near-unity quantum yield and specific emission profile of ROX azide, 5-isomer provide a level of brightness and signal-to-noise ratio in multiplex qPCR and FRET-based assays that is not matched by other in-class clickable rhodamines [1].

Quantitative Evidence Differentiating ROX Azide, 5-Isomer from Competing Rhodamine Azides


ROX Azide, 5-Isomer Outperforms TAMRA Azide in Fluorescence Quantum Yield

ROX azide, 5-isomer exhibits a near-unity fluorescence quantum yield (Φ = 1.0) [1], which is a full order of magnitude greater than that reported for TAMRA azide (Φ ≈ 0.1) [2]. This difference translates to a substantially brighter signal under identical excitation conditions, enabling detection of lower-abundance targets and reducing the amount of labeling reagent required.

Fluorescence Spectroscopy Bioconjugation Click Chemistry

ROX Azide, 5-Isomer Demonstrates Superior FRET Quenching Capacity vs. TAMRA and Alexa Fluor 568

In a comparative analysis of fluorophores as FRET acceptors in DNA-based systems, ROX exhibited a significantly higher quenching capacity (60.9) compared to TAMRA (14.5) and Alexa Fluor 568 (32.9) [1]. This 4.2-fold advantage over TAMRA and 1.9-fold advantage over Alexa Fluor 568 indicates that ROX is a more efficient acceptor molecule, leading to greater dynamic range and sensitivity in assays where signal quenching is the primary readout.

FRET Molecular Beacons Protease Assays

ROX Azide, 5-Isomer's Emission Profile Reduces Spectral Crosstalk in Multiplex qPCR vs. Cy5 and Texas Red

For multiplex detection systems, the emission profile of a dye is as critical as its brightness. ROX dyes are characterized by an emission range of 610-670 nm, which exhibits inherently lower background interference from common instrumentation compared to longer-wavelength dyes like Cy5 [1]. While Texas Red occupies a similar spectral region, ROX azide, 5-isomer offers the added advantage of a defined, single-isomer structure, which ensures more reproducible conjugation and consistent spectral behavior from batch to batch compared to the often heterogeneous nature of Texas Red conjugates.

Multiplex qPCR Spectral Unmixing Assay Development

Isomeric Purity of 5-ROX Azide Ensures Reproducible Conjugate Behavior for Critical Biological Assays

The positional difference between the 5- and 6-isomers of ROX dyes is known to significantly affect the biological properties of their conjugates . This is because the point of attachment to the target biomolecule alters the spatial orientation of the fluorophore. The 5-isomer of ROX azide is therefore preferred for complicated biological applications where reproducibility and defined conjugate geometry are critical, such as in fluorescence polarization assays or when labeling oligonucleotides for DNA sequencing, where the isomer mixture can lead to heterogeneous peak patterns .

Assay Reproducibility Fluorescence Polarization Oligonucleotide Labeling

High-Impact Application Scenarios for ROX Azide, 5-Isomer


Sensitive FRET-Based Protease and Nuclease Activity Assays

The significantly higher FRET quenching capacity of ROX (60.9) compared to TAMRA (14.5) and Alexa Fluor 568 (32.9) makes it an ideal acceptor dye for designing highly sensitive molecular beacons and activity-based probes . Researchers developing assays for S1 endonuclease, trypsin-like serine proteases, or matrix metalloproteinases can use ROX azide, 5-isomer to label the quencher-bearing strand of a FRET pair, achieving a greater dynamic range and lower background signal upon cleavage .

High-Brightness Click Labeling for Low-Abundance Target Detection

The near-unity fluorescence quantum yield (Φ = 1.0) of ROX azide, 5-isomer provides a 10-fold brightness advantage over TAMRA azide . This is a critical differentiator for experiments involving low-copy-number intracellular proteins, rare cell surface markers, or metabolic labeling of nascent biomolecules where the alkyne-tagged target is scarce. The enhanced brightness translates directly to improved signal-to-noise in fluorescence microscopy and flow cytometry .

High-Reproducibility Oligonucleotide Labeling for Diagnostics and Sequencing

For applications where batch-to-batch consistency is paramount, such as the manufacturing of diagnostic oligonucleotide probes or the preparation of DNA sequencing standards, the pure 5-isomer form is essential . The use of a defined 5-isomer ensures that each labeled oligonucleotide possesses a uniform, predictable electrophoretic mobility and fluorescence lifetime, thereby eliminating the peak splitting and data interpretation challenges often encountered when using isomer mixtures .

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